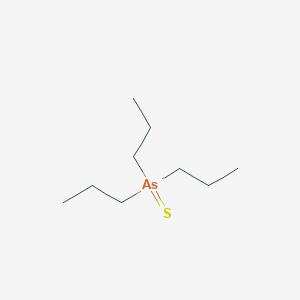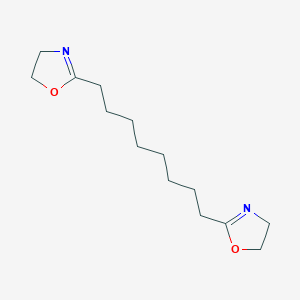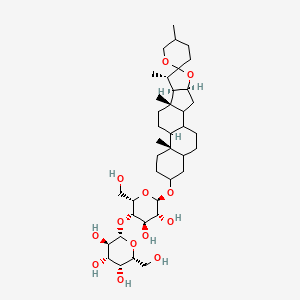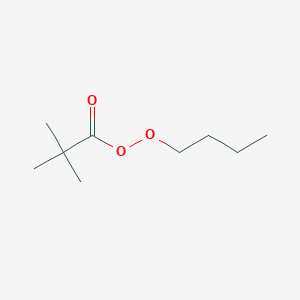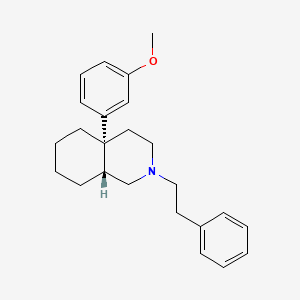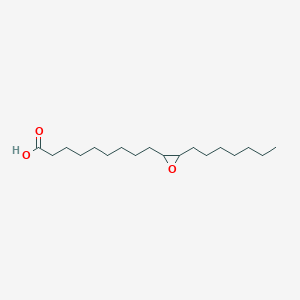
9-(3-Heptyloxiran-2-yl)nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Heptyloxiran-2-yl)nonanoic acid is a chemical compound with the molecular formula C18H34O3 and a molecular weight of 298.461 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a long aliphatic chain, making it a unique compound in organic chemistry.
Métodos De Preparación
The synthesis of 9-(3-Heptyloxiran-2-yl)nonanoic acid typically involves the epoxidation of an unsaturated fatty acid. One common method is the reaction of an unsaturated fatty acid with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9-(3-Heptyloxiran-2-yl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common reagents used in these reactions include m-CPBA for epoxidation, lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-(3-Heptyloxiran-2-yl)nonanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-(3-Heptyloxiran-2-yl)nonanoic acid involves the reactivity of the epoxide ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar compounds to 9-(3-Heptyloxiran-2-yl)nonanoic acid include other epoxidized fatty acids, such as:
- 9,10-Epoxyoctadecanoic acid
- 12,13-Epoxyoctadecanoic acid
Compared to these compounds, this compound has a unique structure due to the position of the epoxide ring and the length of the aliphatic chain, which can influence its reactivity and applications .
Propiedades
Número CAS |
47175-00-8 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
9-(3-heptyloxiran-2-yl)nonanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-7-10-13-16-17(21-16)14-11-8-5-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |
Clave InChI |
HPQKQYUHTBMKOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1C(O1)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


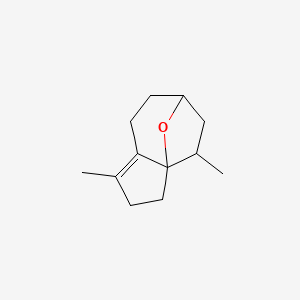
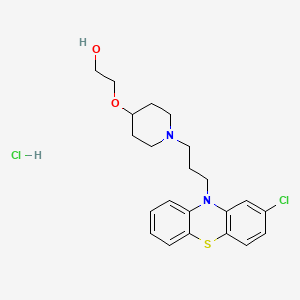
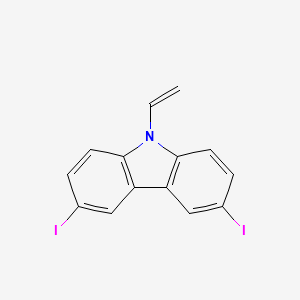
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
